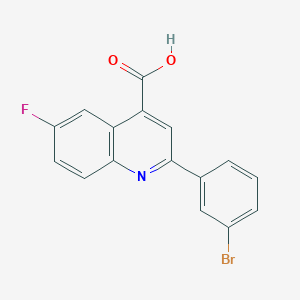

2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-6-fluoroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrFNO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDBHCCPRPWBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Ligand Design Principles for Quinoline Derivatives

Systematic Structural Modifications of 2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline Analogs for SAR Probing

Modulation of the 2-Position Aryl Substituent (3-Bromophenyl) and its Electronic and Steric Effects

The substituent at the 2-position of the quinoline (B57606) ring plays a pivotal role in defining the molecule's interaction with its biological target. In the case of 2-arylquinolines, both the electronic nature and the steric bulk of the aryl group are critical determinants of activity.

Electronic Effects: The 3-bromophenyl group is characterized by the electron-withdrawing inductive effect of the bromine atom. This electronic modulation influences the charge distribution across the entire quinoline scaffold. Studies on related quinoline-2-carboxamides have shown that even weak electron-withdrawing effects can significantly influence the electronic density of the molecule, which in turn affects its binding properties. The position of such substituents on the phenyl ring dictates the precise nature of this electronic influence, affecting properties like pKa, hydrogen-bonding potential, and susceptibility to metabolic reactions.

Table 1: Impact of 2-Aryl Substituents on Quinoline Activity (Illustrative) This table illustrates how hypothetical modifications to the 2-aryl group could influence biological activity, based on established SAR principles.

| 2-Aryl Substituent | Key Property | Predicted Effect on Activity |

|---|---|---|

| Phenyl | Baseline lipophilicity and electronics | Moderate activity |

| 3-Bromophenyl | Electron-withdrawing, increased lipophilicity, potential for halogen bonding | Potentially enhanced activity due to specific interactions |

| 4-Methoxyphenyl | Electron-donating, moderate lipophilicity | Activity may increase or decrease depending on target's electronic requirements |

| 2-Hydroxyphenyl | Potential for intramolecular H-bonding, specific H-bond donor | Significantly enhanced activity if H-bond is critical for binding |

| 3,4-Methylenedioxyphenyl | Bulky, moderately electron-donating | Can enhance activity through improved hydrophobic interactions |

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline-4-Carboxylic Acid Derivatives

Computational Quantitative Structure-Activity Relationship (QSAR) modeling is a pivotal in silico method in contemporary drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline-4-carboxylic acid derivatives, including the specific compound this compound, QSAR studies are instrumental in predicting biological activities and guiding the synthesis of new, more potent molecules. nih.govnih.gov These models translate the molecular structure into numerical descriptors, which are then correlated with experimental activity data through various statistical methods. nih.govdergipark.org.tr

The primary objective of developing a QSAR model for quinoline-4-carboxylic acid derivatives is to understand the structural requirements for a particular biological effect. This understanding helps in designing new derivatives with potentially enhanced activity. nih.govresearchgate.net The process involves a series of steps, including the compilation of a dataset of compounds with known activities, calculation of molecular descriptors, development of a mathematical model using statistical techniques, and rigorous validation of the model's predictive power. nih.govnih.gov

A well-constructed QSAR model can significantly accelerate the drug development process by prioritizing the synthesis of compounds with the highest predicted activity, thereby reducing the time and resources spent on synthesizing and testing less promising candidates. dergipark.org.tr For instance, in a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, QSAR models were developed to predict their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.govnih.govresearchgate.net

The robustness and predictive capability of a QSAR model are highly dependent on the quality of the biological data, the diversity of the chemical structures in the dataset, and the appropriate selection of molecular descriptors and statistical methods. nih.gov A variety of linear and non-linear machine learning regression methods are employed to build these models, including k-nearest neighbors (KNN), decision tree (DT), back propagation neural networks (BPNN), and gradient boosting-based (GB) methods. nih.govnih.govresearchgate.net

Selection and Validation of Molecular Descriptors for Quinoline Scaffolds

Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule and form the foundation of any QSAR model. nih.gov For the quinoline scaffold, a wide array of descriptors can be calculated to capture its structural features. These are broadly categorized into 2D and 3D descriptors. nih.gov

Selection of Molecular Descriptors:

The selection of appropriate descriptors is a critical step in building a predictive QSAR model. The chosen descriptors should encode the structural variations within the series of quinoline derivatives that are responsible for the differences in their biological activity. Common types of descriptors used for quinoline scaffolds include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic net charges, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moment. dergipark.org.tr These are crucial for understanding interactions with biological targets.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that quantifies the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. dergipark.org.tr

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. researchgate.net

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of the molecule, including molecular polarizability, ionization potential, and electron affinity. dergipark.org.tr

Steric Descriptors: These descriptors, such as molar refractivity and molecular volume, provide information about the size and shape of the molecule, which is important for receptor binding. dergipark.org.tr

The following table provides examples of molecular descriptors that have been used in QSAR studies of quinoline derivatives.

| Descriptor Category | Specific Descriptor Examples | Relevance to Quinoline Scaffolds |

| Electronic | Atomic Net Charge, HOMO/LUMO Energy, Dipole Moment | Influences electrostatic interactions with target proteins. |

| Hydrophobic | Octanol-Water Partition Coefficient (logP) | Determines membrane permeability and distribution. |

| Topological | Wiener Index, Randic Index | Encodes information about molecular connectivity and branching. |

| Quantum Chemical | Molecular Polarizability, Ionization Potential, Electron Affinity | Provides insights into the reactivity and stability of the molecule. |

| Steric | Molar Refractivity, Molecular Volume | Relates to the fit of the molecule within a binding pocket. |

Validation of Molecular Descriptors:

Once a set of descriptors is selected, it is crucial to validate their relevance and ensure that the resulting QSAR model is robust and predictive. Validation is typically performed using both internal and external methods. nih.gov

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used. In this method, one compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. A high cross-validated correlation coefficient (Q²) indicates a good internal predictive ability of the model. nih.gov

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used during model development. The predictive power of the model is then assessed by its ability to accurately predict the activities of the compounds in the test set. The coefficient of determination (R²) for the test set is a common metric for external validation. nih.gov

A reliable QSAR model should have a high R² value (close to 1) and a low root mean squared error (RMSE), indicating a strong correlation between the predicted and experimental activities. nih.govnih.gov For example, in a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, a gradient boosting-based model achieved a high predictive quality with an R² of 95% and an RMSE of 0.283. nih.govnih.gov

Predictive Algorithms for Exploring Structure-Reactivity/Interaction Correlations

A variety of predictive algorithms, ranging from classical statistical methods to advanced machine learning techniques, are employed to build QSAR models for quinoline-4-carboxylic acid derivatives. These algorithms are used to find the mathematical relationship between the selected molecular descriptors (independent variables) and the biological activity (dependent variable).

Commonly Used Predictive Algorithms:

Multiple Linear Regression (MLR): This is one of the simplest and most interpretable QSAR methods. It assumes a linear relationship between the descriptors and the biological activity. researchgate.net

Partial Least Squares (PLS): PLS is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.netresearchgate.net

Artificial Neural Networks (ANNs): ANNs are non-linear models inspired by the structure of the human brain. They are capable of modeling complex, non-linear relationships between molecular structure and activity. researchgate.netresearchgate.net

Support Vector Machines (SVM): SVM is a powerful machine learning algorithm that can be used for both classification and regression tasks. It is particularly effective in handling high-dimensional data. jmpas.comarxiv.org

k-Nearest Neighbors (k-NN): This is a non-parametric method where the activity of a new compound is predicted based on the average activity of its 'k' nearest neighbors in the descriptor space. nih.govnih.gov

Decision Trees (DT): Decision trees create a model that predicts the value of a target variable by learning simple decision rules inferred from the data features. nih.govnih.gov

Gradient Boosting (GB): This is an ensemble learning technique that builds a strong predictive model by combining several weak models, typically decision trees. nih.govnih.gov

The choice of algorithm depends on the nature of the data and the complexity of the structure-activity relationship. The performance of different algorithms is often compared to select the best model for a given dataset.

The following table summarizes some of the predictive algorithms used in QSAR studies of quinoline derivatives and their key characteristics.

| Algorithm | Type | Key Characteristics |

| Multiple Linear Regression (MLR) | Linear | Simple, interpretable, assumes a linear relationship. |

| Partial Least Squares (PLS) | Linear | Handles a large number of correlated descriptors effectively. |

| Artificial Neural Networks (ANNs) | Non-linear | Can model complex, non-linear relationships; less interpretable. |

| Support Vector Machines (SVM) | Non-linear | Effective for high-dimensional data and complex relationships. |

| k-Nearest Neighbors (k-NN) | Non-parametric | Simple to implement; predictions are based on similarity. |

| Decision Trees (DT) | Non-linear | Easy to interpret; can capture non-linear relationships. |

| Gradient Boosting (GB) | Ensemble | High predictive accuracy; combines multiple weak models. |

The ultimate goal of using these predictive algorithms is to generate a QSAR model that can accurately predict the biological activity of new, unsynthesized quinoline-4-carboxylic acid derivatives. This predictive capability is invaluable for guiding the design and optimization of lead compounds in the drug discovery pipeline.

Mechanistic and Theoretical Investigations of Quinoline Ligand Interactions

Molecular Modeling and Simulation Studies of 2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline

Molecular modeling and simulation are indispensable tools in modern drug discovery, allowing for the prediction and analysis of how a ligand might interact with its biological target.

In the absence of empirical structural data, molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a hypothetical receptor. These simulations would likely reveal key interactions driving the ligand-receptor recognition. For instance, the carboxylic acid group at the 4-position of the quinoline (B57606) ring is a prime candidate for forming strong hydrogen bonds with amino acid residues such as arginine or lysine. The fluorine atom at the 6-position could engage in halogen bonding or other electrostatic interactions. The bromophenyl moiety might be involved in hydrophobic interactions or π-π stacking with aromatic residues like tyrosine or phenylalanine. rsc.org

A hypothetical interaction fingerprint could be generated to summarize these potential binding features. This would provide a 2D representation of the key interactions, such as hydrogen bond donors and acceptors, hydrophobic contacts, and aromatic interactions. By comparing the interaction fingerprint of this compound with those of known inhibitors of a particular target, researchers can make informed predictions about its potential biological activity.

Table 1: Predicted Interaction Profile of this compound with a Hypothetical Kinase Active Site

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| 4-Carboxyquinoline | Lysine, Arginine | Hydrogen Bond, Salt Bridge |

| 6-Fluoro | Serine, Threonine | Halogen Bond, Dipole-Dipole |

| 3-Bromophenyl | Phenylalanine, Tyrosine, Leucine | π-π Stacking, Hydrophobic |

| Quinoline Ring System | Various | van der Waals forces |

Ligand-Target Dynamics and Conformational Ensembles

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, revealing how the system behaves over time. researchgate.net An MD simulation of this compound bound to a hypothetical receptor would allow for the exploration of its conformational flexibility within the binding site. This would generate a conformational ensemble, which is a collection of the different shapes the ligand adopts.

Analysis of the MD trajectories can reveal the stability of the predicted binding mode and the key interactions that persist over time. It can also highlight the role of water molecules in mediating ligand-receptor interactions. This dynamic perspective is crucial for understanding the thermodynamics of binding and for refining the design of new analogues with improved affinity and selectivity.

Quantum Chemical Analysis of this compound

Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. nih.gov

DFT calculations can be used to determine the electronic structure of this compound, including the distribution of electron density and the nature of its chemical bonds. nih.gov This information is vital for understanding its reactivity. For example, the calculations can identify the most likely sites for nucleophilic or electrophilic attack.

Furthermore, a variety of physicochemical parameters can be calculated, such as ionization potential, electron affinity, and dipole moment. These parameters are important for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a drug.

Table 2: Calculated Physicochemical Parameters for Quinoline Derivatives (Illustrative)

| Parameter | Predicted Value | Significance |

| Ionization Potential (eV) | 8.5 | Relates to ease of oxidation |

| Electron Affinity (eV) | 1.2 | Relates to ease of reduction |

| Dipole Moment (Debye) | 3.5 | Influences solubility and intermolecular interactions |

| LogP | 4.2 | Predicts lipophilicity and membrane permeability |

Frontier Molecular Orbital Theory and Electrostatic Potential Surfaces

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. For this compound, the HOMO is likely to be located on the electron-rich quinoline ring system, while the LUMO may be distributed over the bromophenyl group. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as the carboxylic acid group. Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting intermolecular interactions, including hydrogen bonding. nih.gov

In Silico Target Identification and Validation Approaches for Quinoline Derivatives

Identifying the biological targets of a compound is a critical step in drug discovery. In silico approaches offer a rapid and cost-effective means of generating hypotheses about a compound's mechanism of action. nih.gov

Inverse virtual screening (IVS) is a computational technique that can be used to identify potential protein targets for a given ligand. nih.gov In this approach, the 3D structure of this compound would be docked against a large library of protein structures. The proteins to which the compound binds with the highest predicted affinity are then considered as potential targets. researchgate.net

Once potential targets are identified, further computational validation is necessary. This can involve more rigorous docking studies, molecular dynamics simulations to assess the stability of the ligand-protein complex, and the development of pharmacophore models. tandfonline.com A pharmacophore model defines the essential 3D arrangement of functional groups required for binding to a specific target. By comparing the pharmacophore of this compound with that of known inhibitors of the identified target, further confidence in the prediction can be gained. These in silico findings then provide a strong basis for subsequent experimental validation. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Quinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is the first step in structural analysis. For 2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline, the ¹H NMR spectrum would display distinct signals for each unique proton. mdpi.com Protons on the aromatic rings typically resonate in the downfield region (δ 7.0-9.0 ppm). The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet at a very downfield chemical shift (δ > 12 ppm). mdpi.com The ¹³C NMR spectrum provides information on each unique carbon atom, with the carboxyl carbon appearing significantly downfield (δ > 165 ppm) and carbons attached to electronegative atoms like fluorine also showing characteristic shifts. mdpi.com

While 1D NMR provides essential information, complex spin systems and signal overlap in aromatic regions often necessitate two-dimensional (2D) NMR techniques for unambiguous assignment. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It is instrumental in mapping the proton-proton connectivities within the quinoline (B57606) and bromophenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for connecting the different fragments of the molecule, for instance, linking the bromophenyl ring to the C2 position of the quinoline core and identifying the position of the carboxylic acid group at C4. youtube.com

Based on analogous compounds like 2-(4-bromophenyl)quinoline-4-carboxylic acid, a table of expected chemical shifts can be compiled. nih.govfrontiersin.org

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Quinoline H-3 | ~8.5 | ~119 |

| Quinoline H-5 | ~8.7 | ~125 |

| Quinoline H-7 | ~7.8 | ~130 (Coupled to F) |

| Quinoline H-8 | ~8.2 | ~126 |

| Bromophenyl H-2' | ~8.4 | ~132 |

| Bromophenyl H-4' | ~7.8 | ~131 |

| Bromophenyl H-5' | ~7.5 | ~129 |

| Bromophenyl H-6' | ~8.2 | ~128 |

| COOH | >12 (broad s) | ~168 |

| Quinoline C-2 | - | ~157 |

| Quinoline C-4 | - | ~144 |

| Quinoline C-6 | - | ~160 (Coupled to F) |

The relative orientation of the bromophenyl ring and the quinoline ring system is a key conformational feature. This rotation around the C2-C1' single bond can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). libretexts.org The NOESY experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. nih.gov

For this compound, a NOESY experiment would be expected to show cross-peaks between protons on the bromophenyl ring (specifically H-2' and H-6') and the H-3 proton on the quinoline ring. The intensity of these NOE signals is inversely proportional to the sixth power of the distance between the protons. By measuring these intensities, it is possible to calculate the internuclear distances and, subsequently, model the preferred solution-state conformation and estimate the dihedral angle between the two aromatic rings. nih.govmdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₆H₉BrFNO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. mdpi.com

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as two peaks of nearly equal intensity separated by two mass units (e.g., at m/z 345 and 347). frontiersin.org

Electron impact (EI) ionization often causes the molecular ion to fragment in a predictable manner, providing further structural information. The fragmentation patterns for quinoline-4-carboxylic acids are well-documented. chempap.orgresearchgate.net

Loss of a Carboxyl Radical: A primary fragmentation pathway is the cleavage of the bond next to the carbonyl group, resulting in the loss of the •COOH radical (M - 45). libretexts.org

Decarboxylation: The loss of a neutral CO₂ molecule (M - 44) is also a common fragmentation pathway for carboxylic acids. youtube.com

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (M - 79/81).

Loss of HCN: The quinoline ring itself can fragment by expelling a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for many nitrogen-containing heterocycles. chempap.orgrsc.org

| m/z Value | Identity | Notes |

|---|---|---|

| 345/347 | [M]⁺ | Molecular ion peak, showing 1:1 bromine isotope pattern. |

| 300/302 | [M - COOH]⁺ | Loss of the carboxylic acid radical. |

| 301/303 | [M - CO₂]⁺ | Loss of carbon dioxide. |

| 266 | [M - Br]⁺ | Loss of the bromine radical. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show several characteristic absorption bands. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. nih.gov The extended conjugated π-electron system of the quinoline and phenyl rings in this compound is expected to result in strong absorption bands in the UV region (typically 200-400 nm). These absorptions correspond to π → π* electronic transitions. The spectrum would likely show multiple peaks, reflecting the complex electronic structure of the fused and coupled aromatic rings. nih.gov

| Spectroscopy | Region/Wavelength | Assignment |

|---|---|---|

| IR | 2500-3300 cm⁻¹ (broad) | O-H stretch of carboxylic acid |

| IR | ~1700 cm⁻¹ (strong) | C=O stretch of carboxylic acid |

| IR | 1450-1600 cm⁻¹ | Aromatic C=C stretching |

| IR | 1000-1300 cm⁻¹ | C-F stretch |

| IR | 500-600 cm⁻¹ | C-Br stretch |

| UV-Vis | ~310-360 nm | π → π* transitions of the conjugated system |

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure Determination of Quinoline Derivatives

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Although the crystal structure for the specific title compound is not publicly available, data from the closely related analogue 2-(4-methylphenyl)quinoline-4-carboxylic acid provides significant insight into the expected solid-state conformation. researchgate.net

Molecular Geometry: The quinoline ring system is expected to be nearly planar. The bromophenyl ring will be twisted out of the plane of the quinoline core, with a dihedral angle typically between 20° and 50°. researchgate.net The carboxylic acid group is also twisted relative to the quinoline plane.

Intermolecular Interactions: A common and defining feature in the crystal packing of quinoline-4-carboxylic acids is the formation of strong intermolecular hydrogen bonds. Specifically, the acidic proton of the carboxylic acid group forms a hydrogen bond with the basic nitrogen atom (N1) of the quinoline ring of an adjacent molecule. researchgate.net This O–H···N interaction links the molecules into chains or other supramolecular assemblies. Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules are likely to play a role in stabilizing the crystal lattice. researchgate.net

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Likely Monoclinic |

| Dihedral Angle (Quinoline-Phenyl) | 20° - 50° |

| Primary Intermolecular Interaction | O-H···N hydrogen bonding |

| Secondary Interactions | π–π stacking |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid |

Future Perspectives and Emerging Research Avenues in Quinoline Chemistry

Development of Novel Synthetic Pathways for Diversified Quinoline-4-Carboxylic Acid Libraries

The synthesis of quinoline-4-carboxylic acids has traditionally been dominated by classic name reactions such as the Doebner, Pfitzinger, and Conrad-Limpach syntheses. However, these methods often face limitations, including harsh reaction conditions, low yields, and the use of toxic reagents. The future of quinoline (B57606) synthesis lies in the development of more efficient, versatile, and environmentally friendly methodologies capable of producing large, diversified libraries of compounds for screening.

Recent advancements have focused on overcoming the drawbacks of traditional methods. This includes the use of microwave irradiation to accelerate reaction times and improve yields, and the development of one-pot, multi-component reactions that increase efficiency by combining several synthetic steps without isolating intermediates. For instance, modified Doebner-like processes and Pfitzinger reactions have been adapted for one-pot syntheses under milder conditions.

Modern synthetic strategies are increasingly incorporating principles of green chemistry. This involves using water as a solvent, employing solvent-free reaction conditions, and utilizing efficient and reusable catalysts. For example, novel solid acid catalysts and metal-free catalytic systems are being explored to replace corrosive and toxic reagents. These innovative approaches not only streamline the synthesis of quinoline-4-carboxylic acid derivatives but also enable the creation of a wider array of structurally diverse molecules, which is crucial for exploring the vast chemical space and identifying new drug candidates. A recent development in the Doebner reaction allows for the synthesis of substituted quinolines from anilines with electron-withdrawing groups, which previously gave low yields.

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Quinoline-4-Carboxylic Acids

| Feature | Traditional Methods (e.g., Skraup, Doebner) | Modern Methods |

| Reaction Conditions | Harsh (strong acids, high temperatures) | Mild, often room temperature |

| Catalysts | Homogeneous Lewis or Brønsted acids | Heterogeneous, reusable, metal-free catalysts |

| Efficiency | Often multi-step, lower yields | One-pot, multi-component, higher yields |

| Environmental Impact | Use of toxic reagents and solvents | Green chemistry principles (e.g., water solvent, solvent-free) |

| Technology | Conventional heating | Microwave irradiation, ultrasound |

Application of Artificial Intelligence and Machine Learning in Quinoline Chemical Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of new molecules. In the context of quinoline chemistry, these computational tools are being applied to predict chemical reactivity, biological activity, and pharmacokinetic properties, thereby reducing the time and cost associated with traditional trial-and-error experimentation.

ML models can predict the most likely outcomes of chemical reactions, guiding chemists in designing more efficient synthetic pathways. For instance, researchers have developed AI platforms that combine automated experiments with machine learning to predict reaction conditions, which can accelerate the design of new drugs. These models can learn from vast datasets of known reactions to identify correlations between reactants, reagents, and outcomes. This is particularly valuable for complex scaffolds like quinolines, where predicting regioselectivity and yield can be challenging. A machine learning model has been specifically developed to predict the reactive sites of electrophilic aromatic substitution on complex molecules with high accuracy, a task that is crucial for modifying quinoline scaffolds.

Furthermore, ML is instrumental in predicting the bioactivity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity, are becoming increasingly sophisticated through the use of ML algorithms. These models can screen virtual libraries of quinoline derivatives to identify candidates with a high probability of interacting with a specific biological target, prioritizing them for synthesis and experimental testing. This approach significantly narrows down the number of compounds that need to be physically synthesized and tested, streamlining the drug discovery pipeline.

Exploration of Polypharmacology and Multi-Target Directed Ligands Based on the Quinoline Scaffold

Complex diseases such as cancer and neurodegenerative disorders like Alzheimer's are often multifactorial, involving multiple biological pathways. This complexity has led to the limitations of the "one molecule, one target" paradigm and spurred interest in polypharmacology—the concept of designing single chemical entities that can modulate multiple targets simultaneously. These are known as Multi-Target-Directed Ligands (MTDLs). The quinoline scaffold is an ideal framework for developing MTDLs due to its structural versatility and proven ability to interact with a wide range of biological targets, including kinases, enzymes, and receptors.

Researchers are actively designing and synthesizing quinoline-based hybrids that combine the quinoline core with other pharmacophores to achieve dual or multiple inhibitory activities. For example, quinoline-sulfonamide hybrids have been developed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) for potential use in treating Alzheimer's disease. Similarly, 1,2,4-triazine-quinoline hybrids have shown potent dual inhibition of COX-2 and 15-LOX enzymes, making them promising anti-inflammatory agents. The design of these MTDLs often involves integrating structural features known to be effective against different targets into a single molecule.

This multi-target approach offers several potential advantages over combination therapies, including improved efficacy, a reduced risk of drug-drug interactions, and better patient compliance. As our understanding of complex disease networks grows, the rational design of quinoline-based MTDLs will become an increasingly important strategy in the development of next-generation therapeutics.

Integration of High-Throughput Screening and Computational Methods for Chemical Lead Optimization

The journey from an initial "hit" compound to a viable drug candidate, known as lead optimization, is a critical and resource-intensive phase of drug discovery. The integration of high-throughput screening (HTS) with advanced computational methods is dramatically accelerating this process for quinoline-based compounds.

HTS allows for the rapid testing of vast libraries of compounds against a specific biological target. This technology has been successfully used to screen hundreds of thousands of diverse molecules to identify novel inhibitors, including those with a quinoline core. For instance, HTS was used to identify 8-hydroxyquinolines as inhibitors of histone demethylases, which are important targets in cancer therapy.

Once hits are identified, computational tools become essential for optimizing their properties.

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein, providing insights into the key interactions that drive potency and selectivity. This information guides chemists in making structural modifications to improve binding affinity.

In Silico ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the design cycle. This helps to identify and eliminate molecules with poor pharmacokinetic profiles, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): As mentioned earlier, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) provide detailed insights into how the steric and electrostatic properties of a molecule influence its biological activity, guiding further structural modifications.

This iterative cycle of computational design, chemical synthesis, and biological testing, often referred to as the design-make-test-analyze (DMTA) cycle, allows for the rapid refinement of hit compounds into potent and drug-like lead molecules. For quinoline derivatives, this integrated approach enables the efficient optimization of their diverse pharmacological activities.

Q & A

What are the common synthetic routes for preparing 2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline, and how can intermediates be optimized for yield?

Basic

The synthesis typically involves coupling a bromophenyl moiety to a fluorinated quinoline core. A widely used method is the Pfitzinger reaction or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 3-bromophenyl group. For example, intermediates like 6-fluoro-4-carboxyquinoline can be synthesized via cyclization of substituted anilines with diketones, followed by bromination . Optimization involves adjusting reaction temperatures, catalysts (e.g., Pd(PPh₃)₄), and stoichiometry of boronic acid derivatives to enhance regioselectivity and yield.

Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

Basic

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including ¹H, ¹³C, and ¹⁹F) are critical for confirming molecular weight and substituent positions. For crystallographic validation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) ensures precise structural determination . Purity is assessed via HPLC with UV detection at 254 nm, leveraging the quinoline chromophore.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.